molecular formula C23H24F2N2O2 B2543853 1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one CAS No. 1706131-46-5

1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2543853
CAS No.: 1706131-46-5
M. Wt: 398.454
InChI Key: IWIXNEGSWLWWPJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone core with fluorophenyl and azepane substituents. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in drug synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.

    Introduction of Fluorophenyl Groups: Fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Azepane Ring Formation: The azepane ring can be synthesized through ring-closing reactions involving appropriate diamine precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)pyrrolidin-2-one: A simpler analog with a similar core structure.

    4-[3-(4-Fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one: Another analog with a different substitution pattern.

Uniqueness

1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one is unique due to its specific combination of fluorophenyl and azepane substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O2/c24-19-6-4-16(5-7-19)17-3-1-2-12-26(14-17)23(29)18-13-22(28)27(15-18)21-10-8-20(25)9-11-21/h4-11,17-18H,1-3,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIXNEGSWLWWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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